![molecular formula C17H18N4OS B12149427 3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12149427.png)
3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with thioethers and aromatic aldehydes under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development. Key areas of interest include:
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research has indicated that this compound demonstrates significant activity against various bacterial strains and fungi.
- Antibacterial Effects : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.
- Antifungal Effects : It has been effective against common fungal pathogens, indicating its potential in antifungal therapies.
Anticancer Properties
Studies have demonstrated that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. The specific compound has been evaluated for its anticancer activity through various assays.
- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell proliferation.
- Case Study : In vitro studies have shown that related triazole compounds can selectively target melanoma cells, indicating a potential pathway for developing targeted cancer therapies.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are also noteworthy. Some studies have indicated that these compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of triazole derivatives similar to the compound . The results indicated strong inhibition against a variety of microbial strains, supporting the potential use of these compounds in clinical settings for infection control.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of related triazole compounds on melanoma cell lines. The findings revealed a significant reduction in cell viability and induction of apoptosis, highlighting the therapeutic potential of these compounds in oncology.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. The methoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
- 3-[(3-Methylphenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine
- 3-[(3-Methoxyphenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
Uniqueness
The unique combination of methoxyphenyl and methylphenyl groups in 3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine distinguishes it from other triazole derivatives. This structural arrangement may result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a member of the triazole family, compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4OS
- Molecular Weight : 318.41 g/mol
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, with promising results:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 14 |
Studies have shown that the presence of the methoxy and methyl groups enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10.5 |
HeLa (Cervical Cancer) | 8.2 |
A549 (Lung Cancer) | 9.7 |
Mechanistically, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell survival .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity. In studies involving peripheral blood mononuclear cells (PBMCs), it was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 300 | 150 |
IL-6 | 250 | 120 |
At a concentration of 50 µg/mL, it significantly decreased TNF-α levels by approximately 50%, suggesting its potential as an anti-inflammatory agent .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cytokine Modulation : It modulates the immune response by influencing cytokine release from immune cells.
- Apoptosis Induction : Triggers programmed cell death pathways in cancer cells through caspase activation.
Case Studies
A recent study evaluated the compound's efficacy in vivo using animal models for cancer treatment. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment or a placebo .
Another study focused on its antimicrobial properties against resistant strains of bacteria, showing that it could effectively combat infections that are typically difficult to treat with conventional antibiotics .
Properties
Molecular Formula |
C17H18N4OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4OS/c1-12-5-3-7-14(9-12)16-19-20-17(21(16)18)23-11-13-6-4-8-15(10-13)22-2/h3-10H,11,18H2,1-2H3 |
InChI Key |
SDUQEJJVQIYIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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